molecular formula C17H19ClN4O2 B2407969 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2109410-32-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2407969
CAS No.: 2109410-32-2
M. Wt: 346.82
InChI Key: QYXIYAABPNDYJO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone is a complex compound with potential applications in various scientific fields. The structure comprises a bicyclic azabicyclooctane core linked to a triazole ring and a chlorophenoxy ethanone group, presenting a unique profile for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone typically involves a multi-step process:

  • Synthesis of the 8-azabicyclo[3.2.1]octane core: Starting from a bicyclic precursor, functionalization is achieved through catalytic hydrogenation and stereoselective modifications.

  • Formation of the triazole ring: Utilizing a "click" chemistry approach, azide-alkyne cycloaddition reactions are employed to construct the 1,2,3-triazole unit.

  • Attachment of the chlorophenoxy ethanone group: This step involves etherification reactions under controlled conditions, often using phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Scaling up these reactions for industrial purposes may involve optimizing conditions such as solvent choices, reaction temperatures, and catalysts to ensure efficiency, yield, and safety. Continuous flow synthesis and automation techniques may also be applied to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions:

  • Oxidation: Undergoes oxidation in the presence of strong oxidizing agents, forming corresponding ketones or carboxylic acids.

  • Reduction: Can be reduced to its respective alcohols or amines using reducing agents like lithium aluminium hydride.

  • Substitution: Exhibits nucleophilic substitution reactions, particularly at the chlorophenoxy site, forming new ether or ester derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.

  • Substitution: Alkyl halides or acid chlorides in the presence of base catalysts like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the starting material and reaction conditions, ranging from simple alcohols and amines to more complex derivatives, enhancing its utility in synthetic organic chemistry.

Scientific Research Applications

Chemistry

  • As a synthetic intermediate: Used in the development of new pharmacophores and advanced organic compounds.

  • Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.

Biology

  • Receptor studies: Investigated for its binding affinities to various biological receptors, aiding in drug design and development.

  • Enzyme modulation: Studied for its potential to modulate enzyme activity, particularly in metabolic pathways.

Medicine

  • Drug development: Explored for its therapeutic potentials, including antiviral, anticancer, and antimicrobial properties.

  • Diagnostic agents: May serve as a probe in medical imaging and diagnostic applications.

Industry

  • Material science: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism often involves binding to receptors or enzymes, altering their activity:

  • Molecular targets: May include G-protein coupled receptors, ion channels, or enzymes.

  • Pathways involved: Modulates signaling pathways such as MAPK/ERK or PI3K/Akt, influencing cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenoxy)ethanone

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone

Uniqueness

  • Reactivity: The presence of a chlorophenoxy group imparts unique reactivity patterns, particularly in nucleophilic substitution reactions.

  • Binding affinity: Exhibits distinct binding affinities compared to its bromo or fluoro analogs, influencing its biological activity and therapeutic potential.

Exploring such detailed insights into 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone paves the way for advancements in various scientific and industrial fields, highlighting the compound's versatility and significance.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXIYAABPNDYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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